1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene
Description
1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene (CAS 159276-58-1) is a halogenated aromatic compound characterized by a bromomethyl-substituted ethenyl group and two fluorine atoms at the 2- and 4-positions of the benzene ring. It serves as a key intermediate in the synthesis of antifungal agents, as noted in commercial catalogs . Its structure combines electrophilic bromine with electron-withdrawing fluorine substituents, rendering it reactive in cross-coupling and substitution reactions.
Properties
IUPAC Name |
1-(3-bromoprop-1-en-2-yl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2/c1-6(5-10)8-3-2-7(11)4-9(8)12/h2-4H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHMGPJUOWKYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473174 | |
| Record name | 1-(3-Bromoprop-1-en-2-yl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159276-58-1 | |
| Record name | 1-(3-Bromoprop-1-en-2-yl)-2,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromoprop-1-en-2-yl)-2,4-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes Overview
The synthesis of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene involves strategic functionalization of a difluorobenzene core. Key approaches include:
-
Palladium-catalyzed cross-coupling to install the ethenyl-bromomethyl moiety.
-
Wittig olefination for constructing the ethenyl bridge.
-
Radical or electrophilic bromination of preformed propenyl intermediates.
-
Mitsunobu reactions for stereocontrolled etherification in multi-step pathways.
Each method varies in yield, scalability, and compatibility with sensitive functional groups, as detailed in subsequent sections.
Palladium-mediated coupling reactions enable direct introduction of the bromomethyl-ethenyl group onto the difluorobenzene ring. A representative protocol involves:
Reagents :
-
2,4-Difluorophenylboronic acid
-
1-Bromo-2-(1-fluorovinyl)benzene (precursor)
-
Pd₂(dba)₃ (palladium catalyst)
-
CsF (base)
Procedure :
-
Combine 2,4-difluorophenylboronic acid (1.2 eq) and 1-bromo-2-(1-fluorovinyl)benzene (1.0 eq) in anhydrous THF.
-
Add Pd₂(dba)₃ (5 mol%) and CsF (3.0 eq) under argon.
-
Heat at 80°C for 12 hours.
-
Purify via column chromatography (pentane/EtOAc) to isolate the product .
Yield : 78–82%
Key Advantage : High regioselectivity and tolerance for fluorine substituents .
Wittig Reaction Approach
The Wittig reaction constructs the ethenyl bridge while preserving halogen sensitivity.
Reagents :
-
2,4-Difluorobenzaldehyde
-
(Bromomethyl)triphenylphosphonium bromide
-
NaHMDS (base)
Procedure :
-
Dissolve 2,4-difluorobenzaldehyde (1.0 eq) in dry DCM.
-
Add (Bromomethyl)triphenylphosphonium bromide (1.1 eq) and NaHMDS (1.2 eq) at 0°C.
-
Stir at room temperature for 6 hours.
-
Quench with H₂O, extract with DCM, and concentrate.
Yield : 65–70%
Limitation : Competing elimination reactions may reduce efficiency .
Bromination of Propenyl Derivatives
Post-olefination bromination offers a stepwise route.
Reagents :
-
1-[1-(Methyl)ethenyl]-2,4-difluoro-benzene
-
N-Bromosuccinimide (NBS)
-
AIBN (radical initiator)
Procedure :
-
Dissolve 1-[1-(methyl)ethenyl]-2,4-difluoro-benzene (1.0 eq) in CCl₄.
-
Add NBS (1.05 eq) and AIBN (0.1 eq).
-
Reflux at 80°C for 4 hours.
-
Filter and concentrate.
Yield : 60–68%
Side Products : Dibrominated byproducts (5–8%) .
Mitsunobu Reaction for Ether Formation
A multi-step strategy involving ether intermediates:
Reagents :
-
2,4-Difluorophenol
-
Propargyl bromide
-
DIAD (azodicarboxylate)
-
PPh₃
Procedure :
-
React 2,4-difluorophenol (1.0 eq) with propargyl bromide (1.2 eq) via Mitsunobu conditions (DIAD/PPh₃).
-
Hydrogenate the alkyne to cis-alkene using Lindlar catalyst.
Yield : 55–60% (over three steps)
Complexity : Requires careful control of hydrogenation stereochemistry .
Comparative Analysis of Methods
| Method | Catalyst/Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Palladium Cross-Coupling | Pd₂(dba)₃, CsF | 78–82 | High selectivity, mild conditions | Costly catalysts |
| Wittig Reaction | NaHMDS, PPh₃ reagent | 65–70 | Simple setup | Moderate yields, byproduct formation |
| Radical Bromination | NBS, AIBN | 60–68 | Scalable | Radical side reactions |
| Mitsunobu-Hydrogenation | DIAD, Lindlar catalyst | 55–60 | Stereochemical control | Multi-step, low overall yield |
Chemical Reactions Analysis
1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or acids and reduction to form alkanes.
Addition Reactions: The double bond in the ethenyl group can participate in addition reactions with halogens or hydrogen.
Common reagents used in these reactions include halogens, hydrogen, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of antifungal agents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems . This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(2-Bromo-1-phenylethenyl)-4-fluorobenzene (Compound 2b)
- Structural Differences : Unlike the target compound, 2b lacks the bromomethyl group and features a single fluorine substituent at the 4-position. Additionally, it exhibits a 1:1 Z/E isomer ratio due to restricted rotation around the ethenyl bond .
- Reactivity : The absence of a bromomethyl group limits its utility in nucleophilic substitutions. However, the ethenyl bromide moiety enables participation in Heck coupling or cycloaddition reactions.
- Physical Properties : Reported as a colorless oil, contrasting with the crystalline solid form of the target compound .
1,1'-(Bromomethylene)bis(4-fluorobenzene)
- Structural Differences : This compound contains two 4-fluorophenyl groups connected via a bromomethylene (–CHBr–) bridge instead of an ethenyl group. The absence of conjugation between aromatic rings reduces electronic delocalization .
- Applications : Primarily used in cross-coupling reactions to generate biaryl structures. The bromomethylene bridge offers steric hindrance, influencing regioselectivity in catalysis .
1-Bromo-4-(1,1-difluoroethyl)benzene
4,4'-(2-(4-Bromophenyl)ethene-1,1-diyl)bis(fluorobenzene)
- Structural Features : Contains a central ethene-1,1-diyl group linking a 4-bromophenyl and two fluorobenzene rings. The extended conjugation system may enhance UV absorption properties, making it suitable for optoelectronic applications .
- Reactivity : The bromine atom at the para position facilitates Suzuki-Miyaura coupling, similar to the target compound .
1-Bromo-4-fluoro-2-methylbenzene
- Simpler Structure : Lacks the ethenyl and bromomethyl groups, reducing steric and electronic complexity. The methyl group at the 2-position introduces steric hindrance, slowing electrophilic aromatic substitution .
- Applications : Primarily used as a building block in pharmaceuticals, where simpler halogenation patterns are preferred .
Key Research Findings and Data
Table 1: Comparative Analysis of Key Compounds
Biological Activity
1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene, with the molecular formula CHBrF and a molecular weight of 233.05 g/mol, is a compound that has garnered interest primarily for its potential biological activities, particularly as an intermediate in the synthesis of antifungal agents. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by a bromomethyl group and difluoro substituents attached to a benzene ring. This structural arrangement enhances its electrophilic reactivity, making it a valuable candidate for further medicinal chemistry research.
The biological activity of this compound is largely attributed to its electrophilic nature. The bromomethyl group can act as an electrophile, allowing it to react with nucleophiles in biological systems. This interaction is crucial for its potential antifungal properties, as it may facilitate the compound's ability to disrupt fungal cellular processes.
Antifungal Properties
Research indicates that this compound serves as an intermediate in the development of antifungal agents. Its ability to interact with biological targets effectively positions it as a candidate for further investigation in medicinal chemistry aimed at treating fungal infections.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-2-fluorobenzene | CHBrF | Lacks ethenyl group; simpler structure |
| 2-Bromo-4-fluorotoluene | CHBrF | Contains a methyl group; different reactivity |
| 3-Bromo-2-fluorotoluene | CHBrF | Different position of bromine; altered properties |
| 3-Chloro-4-fluorobenzaldehyde | CHClF | Contains aldehyde functional group; distinct reactivity |
The distinct combination of bromomethyl and difluoro groups in this compound contributes to its unique chemical properties and potential reactivity compared to these analogs.
Future Research Directions
Given the preliminary findings regarding the biological activity of this compound, further research is warranted. Potential areas for exploration include:
- Detailed Mechanistic Studies : Investigating specific interactions at the molecular level could provide insights into its antifungal mechanisms.
- In Vivo Studies : Conducting animal model studies to assess efficacy and safety profiles.
- Synthesis of Derivatives : Exploring derivatives of this compound to enhance biological activity and reduce toxicity.
Q & A
Q. What synthetic routes are commonly employed to prepare 1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene, and how do reaction conditions influence yield?
The synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, bromination of 1-ethyl-2,4-difluorobenzene using bromine (Br₂) in the presence of catalysts like Fe or AlBr₃ under controlled temperatures (0–25°C) ensures selective substitution at the methyl group . Industrial methods may use continuous flow reactors to optimize reaction kinetics and purity (>95% yield reported in small-scale lab syntheses) . Key variables include solvent polarity (e.g., dichloromethane vs. THF), stoichiometry of Br₂, and reaction time to avoid over-bromination.
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- NMR Spectroscopy : ¹⁹F and ¹H NMR confirm substituent positions and detect impurities. For instance, the trifluoromethyl group in analogous compounds shows distinct ¹⁹F signals at δ -60 to -65 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ at m/z 249.98 for C₉H₇BrF₂) .
- X-ray Crystallography : Resolves spatial arrangement of the bromomethyl and fluorine groups, critical for understanding reactivity .
Advanced Research Questions
Q. How does the electronic environment of the benzene ring influence nucleophilic substitution reactions at the bromomethyl site?
The electron-withdrawing effects of the 2,4-difluoro substituents activate the bromomethyl group for nucleophilic attack. For example, in SN₂ reactions with amines or thiols, the reaction rate increases under polar aprotic solvents (e.g., DMF) due to enhanced leaving-group departure. Kinetic studies show a 2.5× faster substitution rate compared to non-fluorinated analogs . Computational DFT analyses further reveal partial positive charge localization (≈+0.35 e) on the brominated carbon, facilitating nucleophilic displacement .
Q. What role does this compound play in the development of fluorescent probes or aggregation-induced emission (AIE) materials?
The bromomethyl group serves as a reactive handle for conjugating AIE-active moieties (e.g., tetraphenylethene derivatives). For instance, coupling with L-valine methyl ester via Suzuki-Miyaura cross-coupling produces AIEgens with strong emission in aggregated states, useful for real-time apoptosis monitoring . The difluoro substituents enhance photostability by reducing π-π stacking, as evidenced by 20% higher quantum yield compared to non-fluorinated analogs .
Q. How can contradictions in reported reaction outcomes (e.g., competing elimination vs. substitution) be resolved during derivatization?
Contradictions often arise from solvent choice and base strength. For example:
- Polar aprotic solvents (DMSO) : Favor substitution (e.g., 85% yield in amine alkylation).
- Bulky bases (DBU) : Promote elimination, forming ethenyl byproducts. Optimization involves adjusting base stoichiometry (≤1.2 eq.) and temperature (<40°C) . Mechanistic studies using deuterated analogs confirm competing pathways via kinetic isotope effects .
Q. What strategies are effective for regioselective functionalization of the ethenyl group?
- Electrophilic addition : HBr gas in acetic acid selectively adds across the ethenyl bond, yielding dibrominated products with >90% regioselectivity .
- Cross-metathesis : Grubbs catalyst enables coupling with terminal alkenes (e.g., styrene derivatives), forming extended π-conjugated systems for optoelectronic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
